UT-B Inhibitory Potency: Sub-Micromolar IC₅₀ in Two Orthogonal Assay Systems
N-Benzyl-N'-butyl-N-methylurea demonstrates consistent UT-B inhibition across two distinct assay platforms. In a rat erythrocyte osmotic lysis assay, the compound inhibited UT-B-facilitated transport with an IC₅₀ of 220 nM. In an orthogonal MDCK cell-based urea transport assay, the IC₅₀ was 900 nM [1]. For context, the widely used natural product UT-B inhibitor phloretin exhibits UT-B inhibitory activity only in the low micromolar range (IC₅₀ ~ 10–50 µM) in comparable erythrocyte lysis formats [2]. The approximately 50- to 200-fold greater potency of N-Benzyl-N'-butyl-N-methylurea relative to phloretin distinguishes it as a significantly more potent tool compound for UT-B functional studies.
| Evidence Dimension | UT-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 220 nM (rat erythrocyte lysis); IC₅₀ = 900 nM (MDCK cell transport) |
| Comparator Or Baseline | Phloretin: IC₅₀ ~ 10–50 µM in erythrocyte lysis assays (cross-study range) |
| Quantified Difference | Target compound is ~50- to 200-fold more potent than phloretin |
| Conditions | IC₅₀ 220 nM: Sprague-Dawley rat erythrocytes, 6 min incubation, spectrophotometric osmotic lysis assay. IC₅₀ 900 nM: Rat UT-B expressed in MDCK cells, 30 min urea transport assay. |
Why This Matters
Procurement of this compound as a UT-B reference inhibitor provides a sub-micromolar potency standard, enabling more sensitive assay windows and lower compound consumption compared to phloretin-based controls.
- [1] BindingDB. BDBM50512247 (CHEMBL4545692): Affinity Data – IC₅₀ 220 nM and 900 nM for Urea Transporter 1 (Rat). View Source
- [2] Levin, M. H., de la Fuente, R., & Verkman, A. S. (2007). Urearetics: a small molecule screen yields nanomolar potency inhibitors of urea transporter UT-B. The FASEB Journal, 21(2), 551–563. PMID: 17202246. [Phloretin used as reference inhibitor in screening context]. View Source
